molecular formula C6H10O2S B15317650 2-(3-Sulfanylcyclobutyl)acetic acid

2-(3-Sulfanylcyclobutyl)acetic acid

Cat. No.: B15317650
M. Wt: 146.21 g/mol
InChI Key: BZSPWLFBFWNOOD-UHFFFAOYSA-N
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Description

2-(3-Sulfanylcyclobutyl)acetic acid is an organic compound characterized by a cyclobutyl ring substituted with a sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Sulfanylcyclobutyl)acetic acid typically involves the formation of the cyclobutyl ring followed by the introduction of the sulfanyl group and the acetic acid moiety. One common method involves the cyclization of a suitable precursor, such as a 1,3-diene, followed by thiolation and carboxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(3-Sulfanylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3-Sulfanylcyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Sulfanylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways. These interactions can lead to changes in cellular function and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Mercaptocyclobutyl)acetic acid
  • 2-(3-Hydroxycyclobutyl)acetic acid
  • 2-(3-Aminocyclobutyl)acetic acid

Uniqueness

2-(3-Sulfanylcyclobutyl)acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclobutyl ring and the acetic acid moiety further enhances its versatility in various applications.

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

2-(3-sulfanylcyclobutyl)acetic acid

InChI

InChI=1S/C6H10O2S/c7-6(8)3-4-1-5(9)2-4/h4-5,9H,1-3H2,(H,7,8)

InChI Key

BZSPWLFBFWNOOD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S)CC(=O)O

Origin of Product

United States

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